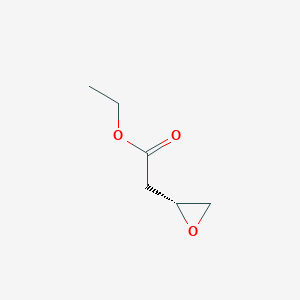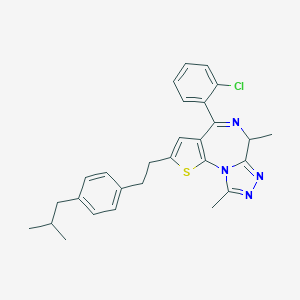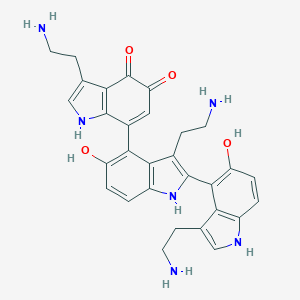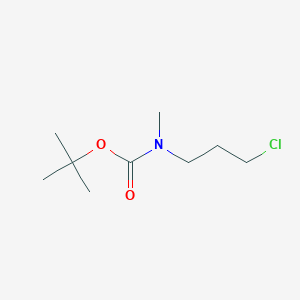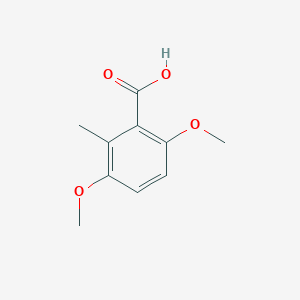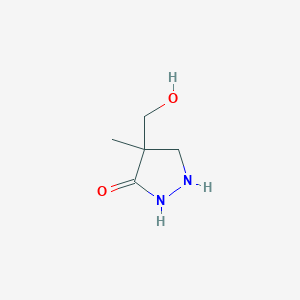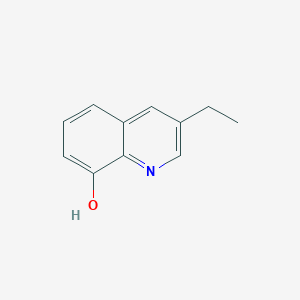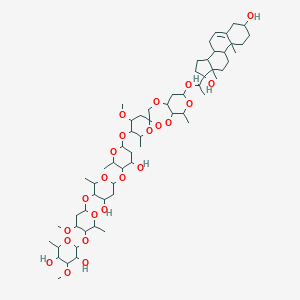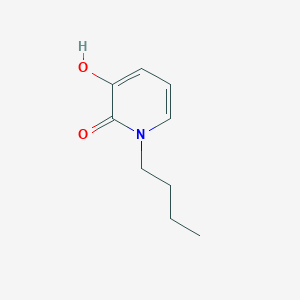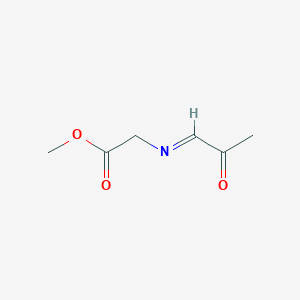
Glycine, N-(2-oxopropylidene)-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(2-oxopropylidene)-, methyl ester (9CI), also known as methylglyoxal-bis-guanylhydrazone (MGBG), is a synthetic compound that has been widely used in scientific research. MGBG is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Wissenschaftliche Forschungsanwendungen
MGBG has been extensively used in scientific research as a tool to study the role of polyamines in cell growth and proliferation. By inhibiting SAMDC, MGBG reduces the levels of polyamines in cells, which leads to growth arrest and cell death. MGBG has been shown to have anticancer activity in vitro and in vivo, and it has been tested in clinical trials as a potential cancer therapy.
Wirkmechanismus
SAMDC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. MGBG inhibits SAMDC by binding to its active site and forming a stable complex. This leads to a decrease in the levels of polyamines, which in turn leads to growth arrest and cell death.
Biochemical and Physiological Effects:
MGBG has been shown to have a variety of biochemical and physiological effects. In cancer cells, MGBG induces growth arrest and cell death by reducing the levels of polyamines. MGBG has also been shown to have anti-inflammatory and anti-oxidant properties, and it has been tested as a potential therapy for various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MGBG has several advantages as a tool for scientific research. It is a potent and specific inhibitor of SAMDC, which makes it a valuable tool for studying the role of polyamines in cell growth and proliferation. MGBG is also relatively stable and easy to handle, which makes it suitable for use in cell culture and animal experiments. However, MGBG has some limitations. It is toxic to cells at high concentrations, which can make it difficult to use in some experiments. MGBG also has poor solubility in aqueous solutions, which can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on MGBG. One direction is to develop more potent and selective inhibitors of SAMDC that have fewer toxic effects on cells. Another direction is to study the role of polyamines in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, MGBG could be tested in combination with other therapies to enhance its anticancer activity and reduce its toxic effects.
Synthesemethoden
MGBG can be synthesized by reacting Glycine, N-(2-oxopropylidene)-, methyl ester (9CI)l with guanylhydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields a mixture of MGBG and its isomer, diacetylbis(guanylhydrazone) (DABG). The two compounds can be separated by column chromatography.
Eigenschaften
CAS-Nummer |
112383-77-4 |
|---|---|
Produktname |
Glycine, N-(2-oxopropylidene)-, methyl ester (9CI) |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
methyl 2-(2-oxopropylideneamino)acetate |
InChI |
InChI=1S/C6H9NO3/c1-5(8)3-7-4-6(9)10-2/h3H,4H2,1-2H3 |
InChI-Schlüssel |
PBPLCRMVOLTMIY-UHFFFAOYSA-N |
SMILES |
CC(=O)C=NCC(=O)OC |
Kanonische SMILES |
CC(=O)C=NCC(=O)OC |
Synonyme |
Glycine, N-(2-oxopropylidene)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



